molecular formula C8H5Br2FO2 B13718571 4'-Bromo-3'-fluoro-5'-hydroxyphenacyl bromide

4'-Bromo-3'-fluoro-5'-hydroxyphenacyl bromide

Cat. No.: B13718571
M. Wt: 311.93 g/mol
InChI Key: RTYWSPYHUMQYBS-UHFFFAOYSA-N
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Description

4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenacyl moiety. It is a versatile intermediate used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide typically involves the bromination and fluorination of phenacyl bromide derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the phenacyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at low to moderate levels to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenacyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of bromine and fluorine atoms makes the compound highly reactive towards nucleophilic substitution, while the hydroxyl group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

    Phenacyl Bromide: A closely related compound with similar reactivity but lacking the fluorine and hydroxyl groups.

    4-Bromo-3-fluorophenacyl Bromide: Similar structure but without the hydroxyl group.

    3-Fluoro-4-hydroxyphenacyl Bromide: Lacks the bromine atom at the 4’ position.

Uniqueness: 4’-Bromo-3’-fluoro-5’-hydroxyphenacyl bromide is unique due to the presence of all three functional groups (bromine, fluorine, and hydroxyl) on the phenacyl ring. This combination of functional groups imparts distinct reactivity and makes the compound a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(4-bromo-3-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-7(13)4-1-5(11)8(10)6(12)2-4/h1-2,12H,3H2

InChI Key

RTYWSPYHUMQYBS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)F)C(=O)CBr

Origin of Product

United States

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